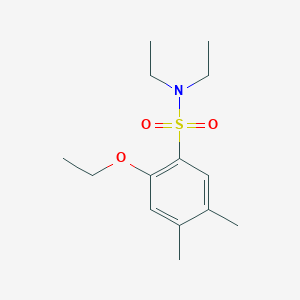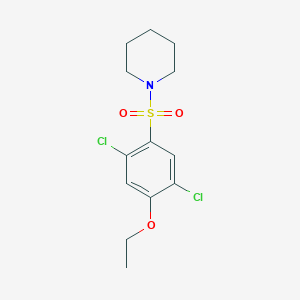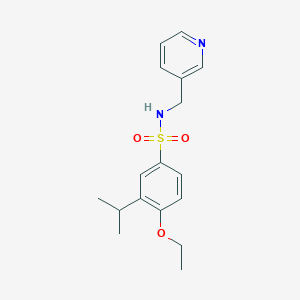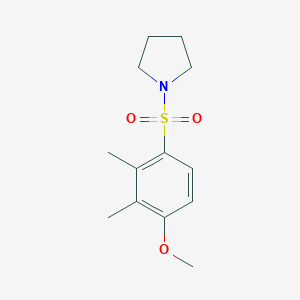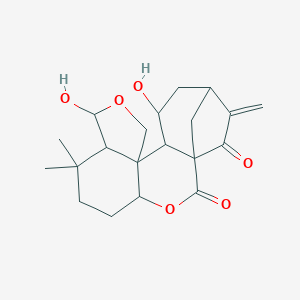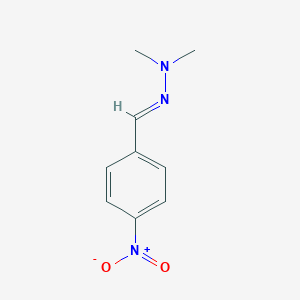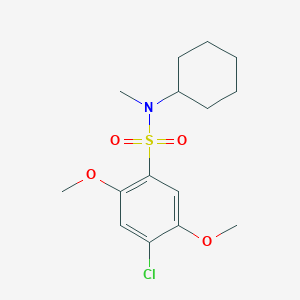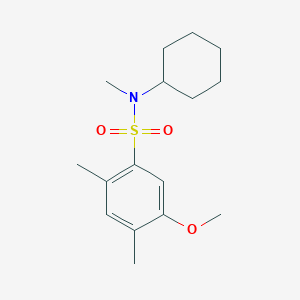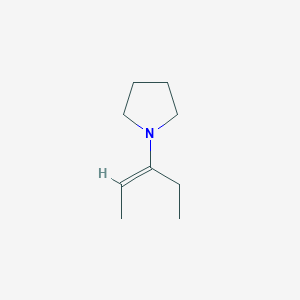
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide, also known as EDDMBS, is a sulfonamide compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to a change in its fluorescence properties. This complex formation can also result in the inhibition of enzymes that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of metalloproteases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the prevention of cancer metastasis and other diseases that involve the breakdown of extracellular matrix proteins. This compound has also been found to have antioxidant properties, which can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity and sensitivity for metal ions, its ability to detect metal ions in biological systems, and its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use in lab experiments, including its toxicity and the need for specialized equipment to detect its fluorescence properties.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide. One area of research is the development of new fluorescent probes based on this compound for the detection of metal ions and other biological molecules. Another area of research is the investigation of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide is synthesized through a multistep process starting with the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine, followed by the reaction of the resulting product with 2,5-dimethylphenol and ethyl iodide. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One of its main applications is as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a fluorescent probe for the detection of nitric oxide and hydrogen sulfide. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C14H23NO3S |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
4-ethoxy-N,N-diethyl-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)14-10-11(4)13(18-8-3)9-12(14)5/h9-10H,6-8H2,1-5H3 |
Clave InChI |
WQNGLHYMAWHJHU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





